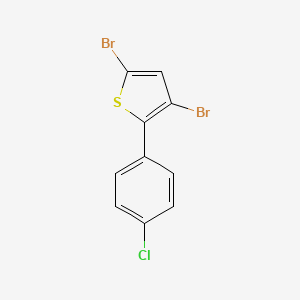

3,5-Dibromo-2-(4-chlorophenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2089649-20-5 |

|---|---|

Molecular Formula |

C10H5Br2ClS |

Molecular Weight |

352.47 g/mol |

IUPAC Name |

3,5-dibromo-2-(4-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H5Br2ClS/c11-8-5-9(12)14-10(8)6-1-3-7(13)4-2-6/h1-5H |

InChI Key |

HGEHQUKVQVEJAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(S2)Br)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dibromo 2 4 Chlorophenyl Thiophene

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3,5-Dibromo-2-(4-chlorophenyl)thiophene provides a logical roadmap for its synthesis by breaking down the molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-halogen and carbon-carbon bonds.

The most straightforward retrosynthetic approach involves the disconnection of the two carbon-bromine bonds, leading to the precursor 2-(4-chlorophenyl)thiophene (B1589866). This simplifies the synthesis to first forming the aryl-thiophene bond and then performing a regioselective dibromination.

A further disconnection of the C-C bond between the thiophene (B33073) ring and the 4-chlorophenyl group suggests two main strategies for the formation of 2-(4-chlorophenyl)thiophene:

Cross-coupling reactions: This involves coupling a thiophene derivative with a 4-chlorophenyl derivative. For instance, a Suzuki coupling would utilize a thiophene boronic acid or ester and 4-chloro-1-iodobenzene (or bromobenzene), while a Stille coupling would employ a thienylstannane and a 4-chlorophenyl halide.

Thiophene ring formation: This approach involves constructing the thiophene ring from acyclic precursors that already contain the 4-chlorophenyl moiety. This can be achieved through various cyclization reactions.

These retrosynthetic pathways are summarized in the following scheme:

Scheme 1: Retrosynthetic Analysis of this compound

Approaches to the Halogenated Thiophene Core

Based on the retrosynthetic analysis, two primary strategies can be employed for the synthesis of this compound: direct halogenation of a pre-formed 2-(4-chlorophenyl)thiophene or construction of the thiophene ring with the halogens already in place or introduced during the cyclization process.

Direct Halogenation of Thiophene and Substituted Thiophenes

Direct halogenation of the thiophene ring is a common method for introducing halogen atoms. Thiophenes are highly reactive towards electrophilic substitution, often more so than benzene (B151609), which allows for halogenation under relatively mild conditions.

The introduction of two bromine atoms at the 3- and 5-positions of 2-(4-chlorophenyl)thiophene requires regioselective bromination. The 2-aryl substituent directs electrophilic substitution primarily to the 5-position. Subsequent bromination would then be directed to one of the remaining vacant positions.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. The reaction of 2-substituted thiophenes with one equivalent of NBS typically yields the 5-bromo derivative. The introduction of a second bromine atom can be achieved by using a second equivalent of NBS. For 2-arylthiophenes, the second bromination is expected to occur at the 3-position due to the directing effects of the existing substituents. The reaction is often carried out in solvents like chloroform (B151607) or acetic acid.

| Reagent | Conditions | Expected Product |

| N-Bromosuccinimide (2 equiv.) | CHCl₃ or AcOH, dark | This compound |

| Bromine in Acetic Acid | Controlled temperature | Mixture of brominated products |

The mechanism of bromination with NBS can proceed through an electrophilic aromatic substitution pathway. The reaction is often initiated by a trace amount of HBr, which reacts with NBS to generate Br₂ in situ. The Br₂ is then polarized by the solvent or a Lewis acid catalyst, making it sufficiently electrophilic to attack the electron-rich thiophene ring.

While the target molecule contains bromine atoms at the 3 and 5 positions, understanding controlled chlorination is relevant for the synthesis of analogous compounds. The chlorination of thiophenes can be more challenging to control than bromination due to the higher reactivity of chlorine, which can lead to over-halogenation and the formation of addition products.

Controlled chlorination can be achieved using various reagents and conditions. Sulfuryl chloride (SO₂Cl₂) is often used for the chlorination of thiophenes, and the regioselectivity can be influenced by the reaction conditions and the substituents present on the thiophene ring. For 2-arylthiophenes, chlorination is also expected to occur preferentially at the 5-position.

| Reagent | Conditions | Potential Products |

| Sulfuryl Chloride (SO₂Cl₂) | Controlled stoichiometry and temperature | 5-Chloro-2-(4-chlorophenyl)thiophene |

| N-Chlorosuccinimide (NCS) | Acetic acid | 5-Chloro-2-(4-chlorophenyl)thiophene |

Thiophene Ring Formation via Cyclization Reactions

An alternative to direct halogenation is the construction of the thiophene ring from acyclic precursors. This approach can offer better control over the substitution pattern.

Metal-catalyzed reactions provide a powerful tool for the synthesis of heterocycles. The cyclization of sulfur-containing alkynes is a viable route to substituted thiophenes. mdpi.comnih.gov This can involve the intramolecular cyclization of a pre-formed sulfur-containing alkyne or a multi-component reaction where the alkyne, a sulfur source, and other components are combined in a single pot.

Palladium and copper catalysts are commonly employed for such transformations. For instance, a palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can lead to the formation of substituted thiophenes. nih.gov To synthesize 2-(4-chlorophenyl)thiophene via this route, a starting alkyne bearing the 4-chlorophenyl group would be required. Subsequent bromination would then be necessary to obtain the final product.

| Catalyst | Substrate | Product Type |

| Palladium(II) iodide | (Z)-2-en-4-yne-1-thiols | Substituted thiophenes |

| Copper(I) iodide | Haloalkynes and a sulfur source | 2,5-disubstituted thiophenes |

Other notable cyclization reactions for thiophene synthesis include the Gewald and Fiesselmann reactions.

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that typically yields 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. researchgate.netorganic-chemistry.orgumich.edumdpi.com While the direct product is an aminothiophene, this functional group can be subsequently removed or transformed. This method is particularly useful for creating polysubstituted thiophenes. mdpi.com

Fiesselmann Thiophene Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives. derpharmachemica.comwikipedia.orgnih.govresearchgate.net The hydroxyl and carboxylic acid groups can then be further modified or removed to achieve the desired substitution pattern. This method has been successfully applied to the synthesis of aryl-substituted thiophenes. nih.govnih.gov

Multi-component Reactions for Substituted Thiophenes

While not the most direct route to this compound, multi-component reactions (MCRs) represent a powerful strategy for the synthesis of highly substituted thiophenes from acyclic precursors. The Gewald reaction is a classic example, typically involving an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base to yield 2-aminothiophenes. Modifications of this and other MCRs could theoretically be adapted to produce a 2-(4-chlorophenyl)thiophene core, which would then require subsequent bromination steps.

The primary advantage of MCRs lies in their atom economy and convergence, allowing for the rapid assembly of complex molecular scaffolds in a single step. However, achieving the specific substitution pattern of this compound through an MCR would be challenging. It would likely necessitate a multi-step process involving the initial formation of a suitable thiophene ring followed by selective halogenation, making direct C-H activation or cross-coupling on a dibromothiophene substrate a more common and direct approach.

Introduction of the 4-Chlorophenyl Moiety via Cross-Coupling Reactions

The introduction of the 4-chlorophenyl group onto a thiophene ring is most efficiently achieved through carbon-carbon bond-forming cross-coupling reactions. These methods offer a versatile and highly selective means of creating the desired aryl-thiophene linkage. Starting with a readily available dibrominated thiophene, such as 2,3,5-tribromothiophene (B1329576) or 3,4-dibromothiophene, a catalyst facilitates the reaction between the halo-thiophene and an organometallic reagent containing the 4-chlorophenyl group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for the synthesis of 2-arylthiophenes, including this compound. This reaction involves the coupling of an organoboron reagent, typically an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents.

For the synthesis of the target compound, the reaction would involve coupling 4-chlorophenylboronic acid with a suitable dibromothiophene substrate. The choice of starting material is critical for controlling the regioselectivity of the final product.

For coupling reactions involving electron-rich thiophenes, electron-rich and bulky phosphine (B1218219) ligands are often employed. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have demonstrated high efficacy in promoting the coupling of aryl halides with thiophene derivatives. The choice of the palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with the appropriate ligand, is critical for achieving high yields and minimizing side reactions. The selection of the base (e.g., K2CO3, Cs2CO3, K3PO4) and solvent (e.g., dioxane, toluene, DMF) are also key parameters that require optimization.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | Aryl chlorides, Aryl bromides |

| Pd2(dba)3 | XPhos | K2CO3 | Dioxane | Heteroaryl halides, Aryl bromides |

This table presents generalized systems. Specific conditions for this compound would require empirical optimization.

The nature of the organoboron reagent significantly impacts the Suzuki-Miyaura reaction. While 4-chlorophenylboronic acid is the most common coupling partner for this synthesis, alternative boron derivatives can be used. These include boronate esters (e.g., pinacol (B44631) esters) and organotrifluoroborates. Boronate esters often exhibit enhanced stability and can sometimes provide better yields and selectivity compared to their corresponding boronic acids.

The electronic properties of the arylboronic acid also play a role. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the transmetalation step of the catalytic cycle. In some cases, this can lead to slower reaction rates compared to electron-rich arylboronic acids, necessitating more active catalytic systems or longer reaction times to achieve high conversion.

A key challenge in the synthesis of this compound is controlling the regioselectivity of the cross-coupling reaction. When using a substrate like 2,3,5-tribromothiophene, the reaction must be controlled to favor substitution at the C2 position while leaving the C3 and C5 positions brominated. The C-Br bonds at different positions on the thiophene ring exhibit different reactivities. Generally, the α-protons (and thus α-halogens) of thiophene are more reactive than the β-protons.

The C2-Br bond is significantly more susceptible to oxidative addition to the palladium catalyst than the C3-Br bond. This inherent difference in reactivity is often exploited to achieve selective mono-arylation at the C2 position. By carefully controlling the stoichiometry of the arylboronic acid (typically using 1.0 to 1.2 equivalents), reaction temperature, and time, the coupling can be stopped after the desired single substitution has occurred. The use of specific ligands can further enhance this selectivity. For instance, bulky ligands can sterically hinder the approach to the more sterically congested C3 position, further favoring reaction at C2.

Other Carbon-Carbon Bond Forming Reactions (e.g., Kumada, Stille)

While the Suzuki-Miyaura reaction is dominant, other cross-coupling methods can also be employed for the synthesis of arylthiophenes.

The Kumada coupling utilizes a Grignard reagent (R-MgBr) as the organometallic partner. For the synthesis of the target compound, this would involve the reaction of 4-chlorophenylmagnesium bromide with a dibromothiophene. Kumada couplings are known for their high reactivity, often proceeding at lower temperatures than Suzuki reactions. However, the high reactivity of Grignard reagents makes them less tolerant of many functional groups, which can be a significant drawback.

The Stille coupling involves the reaction of an organotin reagent (R-SnR'3) with an organohalide. The synthesis of this compound via a Stille reaction would likely use (4-chlorophenyl)tributylstannane as the coupling partner. A major advantage of the Stille reaction is its insensitivity to moisture and air, and its tolerance for a wide variety of functional groups. However, a significant disadvantage is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.

Table 2: Comparison of Cross-Coupling Reactions for Aryl-Thiophene Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Mild conditions, High functional group tolerance, Stable & non-toxic reagents | Base sensitivity, Potential for protodeboronation |

| Kumada | Grignard Reagent | High reactivity, Low catalyst loadings | Low functional group tolerance, Moisture sensitive |

| Stille | Organostannane | High functional group tolerance, Insensitive to air/moisture | Toxic reagents, Difficult purification |

Purification and Characterization Techniques for Highly Halogenated Aryl Thiophenes

The purification and characterization of highly halogenated aryl thiophenes like this compound are critical to ensure the identity and purity of the final compound.

Purification Techniques:

Due to their crystalline nature at room temperature, these compounds are often purified by recrystallization from a suitable solvent or a mixture of solvents. google.com The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. Common solvents for recrystallization include alcohols, alkanes, and chlorinated hydrocarbons.

For non-crystalline products or to separate mixtures of isomers, column chromatography is a widely used and effective technique. jcu.edu.au Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate. chemicalbook.com The stability of many halogenated thiophenes to silica gel facilitates this purification method. jcu.edu.au

In some cases, particularly for liquid thiophenes or those with low melting points, distillation under reduced pressure can be employed. google.com

| Purification Method | Principle | Application Notes |

| Recrystallization | Difference in solubility at different temperatures. | Effective for crystalline solids. Solvent selection is key. google.com |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Widely used for separating isomers and removing impurities. chemicalbook.comjcu.edu.au |

| Distillation | Difference in boiling points of components. | Suitable for liquid compounds or low-melting solids. google.com |

Characterization Techniques:

A combination of spectroscopic methods is used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. In the ¹H NMR spectrum of the target compound, a characteristic singlet would be expected for the single proton remaining on the thiophene ring. The aromatic protons of the 4-chlorophenyl group would appear as a set of doublets. ¹³C NMR provides information on the number and chemical environment of the carbon atoms.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its isotopic pattern, which is distinctive for compounds containing bromine and chlorine atoms. The presence of multiple bromine atoms results in a characteristic isotopic cluster in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, C=C, C-S, C-Br, and C-Cl bonds would be expected.

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.

The characterization of a similar compound, 3-[5-(4-chlorophenyl)thiophen-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, involved IR and ¹H NMR analysis to confirm its structure. nih.gov

| Analytical Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity. | Singlet for the thiophene proton; two doublets for the 4-chlorophenyl protons. |

| ¹³C NMR | Carbon skeleton. | Signals corresponding to the dibrominated thiophene and chlorophenyl carbons. |

| Mass Spectrometry | Molecular weight and elemental composition. | Molecular ion peak corresponding to C₁₀H₅Br₂ClS with a characteristic isotopic pattern. |

| Infrared Spectroscopy | Functional groups. | Absorption bands for aromatic C-H, C=C, C-S, C-Br, and C-Cl bonds. |

| Melting Point | Purity of a crystalline solid. | A sharp and defined melting range. |

Computational and Theoretical Investigations of 3,5 Dibromo 2 4 Chlorophenyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the molecular properties and reactivity of novel compounds. For 3,5-Dibromo-2-(4-chlorophenyl)thiophene, these calculations would provide deep insights into its electronic nature, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying DFT, one can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. For this compound, DFT calculations would be crucial in determining how the bromine and chlorophenyl substituents influence the electronic environment of the thiophene (B33073) ring. Studies on other halogenated and phenyl-substituted thiophenes have demonstrated that the nature and position of substituents significantly alter the electronic properties of the thiophene core.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties.

For this compound, the electron-withdrawing nature of the two bromine atoms and the chlorophenyl group is expected to lower the energies of both the HOMO and LUMO. The delocalized π-system of the thiophene and phenyl rings would be the primary location of these orbitals. Theoretical studies on other substituted thiophenes have shown that electron-withdrawing groups tend to decrease the HOMO-LUMO energy gap, which can lead to a red-shift in the electronic absorption spectrum. researchgate.net

Illustrative Data Table for Frontier Molecular Orbitals of a Substituted Thiophene:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

Note: This table presents hypothetical values for illustrative purposes, based on typical DFT calculations for similar halogenated aromatic compounds.

The 2-(4-chlorophenyl) group in this compound can rotate around the single bond connecting it to the thiophene ring. This rotation gives rise to different conformers with varying energies. A conformational analysis would involve calculating the potential energy surface for this rotation to identify the most stable (lowest energy) conformation and the energy barriers between different conformers. It is anticipated that the most stable conformation would be one where the steric hindrance between the phenyl ring and the bromine atom at the 3-position is minimized. The planarity between the thiophene and phenyl rings would also be a critical factor, as a more planar structure would allow for greater π-electron delocalization.

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of this compound. The predicted absorption maxima (λmax) would correspond to electronic transitions, likely π-π* transitions within the conjugated system. The presence of the halogen substituents and the extended conjugation with the phenyl ring would be expected to influence the position and intensity of these absorption bands.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted NMR spectra would be invaluable for the structural elucidation of the compound. The chemical shifts of the thiophene and phenyl protons and carbons would be influenced by the electronic effects of the bromine and chlorine substituents.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) |

| Thiophene-H | 7.15 |

| Phenyl-H (ortho to C-S) | 7.45 |

| Phenyl-H (meta to C-S) | 7.30 |

Note: This table presents hypothetical values for illustrative purposes. Actual values would depend on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies on Electronic Structure

Structure-Reactivity Relationships

The reactivity of the thiophene ring is significantly modified by the presence of substituents. nih.gove-bookshelf.de In this compound, the two bromine atoms and the 4-chlorophenyl group create a unique electronic and steric environment that governs its reaction pathways. Thiophene itself is classified as an electron-rich aromatic heterocycle, making it more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.de The sulfur atom's lone pair electrons contribute to the aromatic sextet, enhancing the ring's electron density. nih.gov

The halogenation pattern is a critical determinant of reactivity in thiophene derivatives. Halo-substituted thiophenes are versatile precursors for a wide range of more complex molecules, primarily through metal-catalyzed cross-coupling and lithium-halogen exchange reactions. jcu.edu.au The presence of bromine atoms at the 3- and 5-positions of the thiophene ring in the title compound offers specific synthetic possibilities.

The reactivity of C-Br bonds on a thiophene ring is position-dependent. Generally, bromine at the α-position (2 or 5) is more reactive than at the β-position (3 or 4). In this compound, one bromine is at the β-position (3) and the other is at an α-position (5). This differential reactivity can potentially be exploited for selective functionalization. For instance, metal-halogen exchange reactions using organolithium reagents often occur preferentially at the more acidic α-position.

The 4-chlorophenyl group at the 2-position exerts significant electronic and steric influences on the thiophene ring.

Electronic Effects: The phenyl group is generally electron-withdrawing via induction but can be a weak resonance donor. However, the presence of a chlorine atom in the para position enhances its electron-withdrawing nature through the inductive effect (-I), which deactivates the thiophene ring towards electrophilic attack. The ability of substituents to transmit electronic effects across the thiophene ring has been a subject of extensive study, with correlations often made using Hammett substituent constants (σ). e-bookshelf.de The sulfur atom in the thiophene ring is considered an effective transmitter of electronic effects between substituents. nih.gov

Steric Effects: The bulky 4-chlorophenyl group at the 2-position creates steric hindrance. This can influence the approach of reagents, potentially directing reactions to the less hindered positions on the thiophene ring. For example, in cross-coupling reactions, the steric bulk adjacent to the C-Br bond at the 3-position might affect the coordination of a metal catalyst. In substituted bibenzo[c]thiophene derivatives, steric hindrance has been shown to cause twisting between aromatic units, which affects the electronic and molecular structure in the ground and excited states. nih.gov Similarly, the dihedral angle between the thiophene and the 4-chlorophenyl ring in the title compound will be a key structural parameter influencing its conformational preferences and reactivity. researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugation, particularly those with donor-acceptor "push-pull" architectures, are of great interest for applications in non-linear optics (NLO). niscpr.res.inresearchgate.net Thiophene rings are excellent π-conjugated spacers in the design of NLO chromophores. niscpr.res.inrsc.org The NLO response in such molecules arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups through the π-system. uobaghdad.edu.iq

The first hyperpolarizability (β or βo for the static value) is the key molecular property that determines the second-order NLO response of a material. Theoretical calculations, often employing Density Functional Theory (DFT) or semi-empirical methods like AM1, are crucial for predicting and understanding the NLO properties of new molecules. niscpr.res.inuobaghdad.edu.iqvu.nl These calculations can determine the components of the β tensor, which describes the molecule's response to a strong external electric field. vu.nl

Table 1: Calculated First Hyperpolarizability (β) for Representative Thiophene Derivatives This table presents data for illustrative compounds from the literature to provide context for the NLO properties of substituted thiophenes.

| Compound/System | Method | Calculated β Value (esu) | Reference |

|---|---|---|---|

| Thiophene-based charge-transfer chromophores | Hyper-Rayleigh Scattering (1907 nm) | > 1700 × 10⁻³⁰ | researchgate.net |

| Nitro-thieno[3,2-b]thiophene-fullerene | DFT/B3LYP | Varies with structure phase | uobaghdad.edu.iq |

| Push-pull thiophene molecules | AM1 Finite Field | Varies with D/A pair | niscpr.res.in |

Theoretical studies have established several key principles for designing molecules with large NLO responses. researchgate.netrsc.org

Donor-π-Acceptor (D-π-A) Architecture: The most effective designs involve strong electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) and strong electron-accepting groups (e.g., -NO₂, -CN) connected by a π-conjugated spacer. researchgate.netuobaghdad.edu.iq

π-Conjugated Bridge: The efficiency of intramolecular charge transfer depends on the π-bridge. Thiophene is an effective bridge due to its aromaticity and polarizability. niscpr.res.inrsc.org

HOMO-LUMO Gap: A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally correlated with a larger β value. rsc.org Introducing strong donor-acceptor groups significantly reduces this gap. rsc.org

Applying these principles, this compound is not an optimized NLO molecule. It possesses acceptor/weak-acceptor groups but lacks a dedicated donor. To enhance its NLO response, one could envision synthetically replacing the bromine atoms with strong donor groups, thereby creating a D-π-A or D-π-D structure with the chlorophenyl group acting as a weak acceptor.

Quantitative Structure-Property Relationship (QSPR) Modeling for Halogenated Thiophenes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov By establishing a mathematical relationship between molecular descriptors and an experimental property, QSPR models can estimate properties for untested compounds, which is valuable in fields like environmental science and drug discovery. aalto.finih.gov

For halogenated aromatic compounds, QSPR models have been successfully developed to predict physicochemical properties such as aqueous solubility, n-octanol/water partition coefficient, and vapor pressure. nih.gov These models typically use a combination of descriptors derived from the molecular structure.

Common Descriptors in QSPR for Halogenated Aromatics:

Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., branching, size).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include HOMO and LUMO energies, dipole moment, and electrostatic potentials (Vmin, Vmax). nih.gov

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular volume and surface area. nih.gov

A QSPR study on halogenated anisoles, for example, found that descriptors derived from electrostatic potential, along with molecular volume and HOMO energy, could effectively predict various properties. nih.gov For halogenated thiophenes like this compound, a similar approach could be used. Descriptors would quantify the effects of the two bromine atoms and the chlorophenyl group to predict properties like toxicity, environmental fate, or chromatographic retention times. The development of such models relies on having a statistically significant dataset of related compounds with known experimental properties. aalto.firsc.org

Table 2: Examples of Descriptors Used in QSPR Models for Aromatic Compounds

| Descriptor Type | Example Descriptors | Relevance | Reference |

|---|---|---|---|

| Electrostatic | Vmin, V(s,max), V(s,av)(-) | Describe charge distribution and sites for intermolecular interactions. | nih.gov |

| Quantum-Chemical | E(HOMO), E(LUMO) | Relate to chemical reactivity and electron-accepting/donating ability. | nih.gov |

| Topological | IC1, CIC1 | Quantify molecular connectivity and complexity. | aalto.fi |

| Constitutional | Molecular Volume (Vmc) | Relates to size and steric effects. | nih.gov |

| 3D-Field Based | MSF (Molecular Shape Field) | Accounts for the 3D shape of the molecule. | rsc.org |

Advanced Material Applications As Precursors for 3,5 Dibromo 2 4 Chlorophenyl Thiophene Derivatives

Precursors for Organic Electronic and Optoelectronic Materials

Derivatives of 3,5-Dibromo-2-(4-chlorophenyl)thiophene are prime candidates for use in organic electronic and optoelectronic devices. The thiophene (B33073) unit is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor materials. beilstein-journals.org By chemically modifying this core structure, new materials with tailored properties for specific applications can be developed.

The presence of two bromine atoms on the thiophene ring allows this compound to act as a monomer in various polymerization reactions. Through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, it can be linked with other aromatic or organometallic units to form extended π-conjugated polymers and oligomers. researchgate.netnih.govsigmaaldrich.com These materials, characterized by alternating single and double bonds, are the cornerstone of organic electronics, providing pathways for the movement of electrons and holes. The synthesis of co-oligomers based on dithienothiophene and other thiophene derivatives through Suzuki coupling reactions has been demonstrated as an effective method to create new organic semiconductors. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, requiring active materials with high charge carrier mobility. Conjugated oligomers and polymers derived from thiophene precursors are extensively investigated for this purpose. nih.gov The ordered packing of these materials in the solid state is crucial for efficient charge transport. By incorporating units derived from this compound, it is possible to create polymers with specific electronic characteristics and structural arrangements favorable for OFET applications. For instance, new organic semiconductors designed using the fused thiophene derivative, dithieno[3,2-b:2′,3′-d]thiophene (DTT), have shown promise for OFETs. researchgate.net The synthesis of D-A-D-A-D type oligomers containing thiophene has resulted in p-type semiconductor materials used in the fabrication of OFETs. nih.gov

Organic Light-Emitting Diodes (OLEDs) are a major application of organic electronics, particularly in display technology. beilstein-journals.org The performance of an OLED is heavily dependent on the properties of the emissive layer material. Donor-π-acceptor (D-π-A) type molecules are often employed as emitters. Thiophene-containing compounds, especially those integrated into D-π-A structures, have demonstrated potential as highly fluorescent materials for OLEDs. beilstein-journals.orgnih.govbeilstein-archives.org For example, a fluorophore containing a thieno[3,2-b]thiophene (B52689) core linked to a triphenylamine (B166846) donor and a dimesitylboron acceptor was synthesized and used as an emitter in a solution-processed OLED, achieving high efficiency. beilstein-journals.orgnih.govbeilstein-archives.org Derivatives of this compound could be used to synthesize similar D-π-A structures, where the thiophene unit acts as a π-conjugated bridge.

In the field of renewable energy, organic photovoltaics (OPVs) offer a low-cost and flexible alternative to traditional silicon-based solar cells. informaticsjournals.co.in The active layer of an OPV typically consists of a blend of an electron donor and an electron acceptor material. Thiophene-based polymers and small molecules are widely used as donor materials due to their excellent light-harvesting capabilities and charge-transporting properties. informaticsjournals.co.inmdpi.com The strategic combination of electron-donating and electron-accepting units within a polymer backbone is a key strategy for developing low-bandgap materials suitable for solar cells. informaticsjournals.co.in The compound this compound can be used to introduce a specific donor-acceptor character into conjugated polymers, potentially enhancing the performance of OPV devices.

Table 1: Performance of Representative Thiophene-Based Materials in Organic Electronic Devices

| Device Type | Material Architecture | Key Performance Metrics | Reference |

| OLED | Donor-π-Acceptor (D-π-A) with thieno[3,2-b]thiophene core | Max. Power Efficiency: 6.70 lm/W, Max. Current Efficiency: 10.6 cd/A, EQE: 4.61% | beilstein-journals.orgnih.gov |

| OFET | D-A-D-A-D oligomer with thiophene and dibenzothiophene-S,S-dioxide units | Hole Mobility: 1.6 × 10⁻³ cm²/Vs | nih.gov |

| OPV | Small molecule with dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene (B120774) units | Power Conversion Efficiency (PCE): 5.41%, Open-circuit Voltage (Voc): 0.87 V | mdpi.com |

| OPV | Star-shaped D-π-A molecule with triphenylamine core and thieno[3,2-b]thiophene bridge | PCE: 2.87%, Voc: 0.96 V | mdpi.com |

Molecular engineering allows for the precise tuning of the electronic properties of organic materials by altering their chemical structure. The this compound molecule offers several handles for such modifications. The 4-chlorophenyl group is electron-withdrawing, which influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of any resulting polymer. This is critical for optimizing the energy level alignment in devices like OPVs and OLEDs. mdpi.com Furthermore, the two bromine atoms at the 3- and 5-positions allow for regioselective synthesis, enabling control over the polymer's architecture and the degree of π-conjugation, which in turn affects the material's optical and electronic properties. beilstein-journals.org

Building Blocks for Conjugated Polymers and Oligomers

Intermediates in Complex Organic Synthesis

Beyond its direct use in polymerization, this compound is a key intermediate in multi-step organic syntheses. The bromine atoms are versatile functional groups that can be readily converted into other groups or used in cross-coupling reactions. researchgate.net This makes the compound a valuable starting material for creating more complex, functionalized thiophene derivatives. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. nih.govresearchgate.net In this context, this compound can react with various aryl boronic acids to introduce new substituents onto the thiophene ring. researchgate.net This regioselective functionalization is crucial for building complex molecular architectures with desired properties for applications ranging from materials science to medicinal chemistry. researchgate.net Similarly, Stille coupling reactions involving organotin reagents provide another efficient route to elaborate the core structure of this compound. nih.govsigmaaldrich.com

Construction of Fused-Ring Heterocycles (e.g., Thienothiophenes, Dithienofurans)

The synthesis of fused-ring systems like thienothiophenes and dithienofurans often relies on intramolecular cyclization reactions of appropriately substituted thiophene precursors. Typically, this involves the strategic installation of functional groups that can react with each other to form the new fused ring. For a molecule like this compound, one could envision a synthetic pathway where the bromine atoms are substituted with moieties capable of undergoing a ring-closing reaction. For instance, substitution with a thiol-containing group could potentially lead to a thienothiophene structure through intramolecular C-S bond formation.

Despite this theoretical potential, specific documented syntheses of thienothiophenes or dithienofurans starting from this compound are not described in the available research. General methods for thienothiophene synthesis often start from different precursors, such as 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379) or various 3-substituted thiophenes that undergo cyclization.

Precursors for Polythiophene Functionalization and Post-Polymerization Modification

Polythiophenes are a significant class of conducting polymers, and their properties can be tuned by the functionalization of the thiophene monomer before polymerization or by modifying the polymer after its formation. The title compound, with its two bromine atoms, could theoretically be used in polythiophene synthesis, for example, through Stille or Suzuki cross-coupling reactions, which are common methods for forming polythiophenes from dibrominated monomers. The 4-chlorophenyl substituent would, in this case, be a pendant group on the resulting polymer chain, influencing its solubility, morphology, and electronic properties.

Post-polymerization modification involves chemically altering the polymer after it has been synthesized. If a polythiophene were to be synthesized from this compound, any remaining bromine end-groups on the polymer chain could potentially be targeted for further chemical reactions to introduce new functional groups. However, there are no specific reports of "this compound" being used for these applications. Research on polythiophene functionalization tends to focus on monomers with more easily modifiable side chains or on post-polymerization modification techniques applied to well-established polythiophenes like poly(3-hexylthiophene).

Synthesis of Extended π-Systems

Extended π-conjugated systems are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of these systems often involves the coupling of aromatic and heteroaromatic building blocks. This compound could serve as a building block in the synthesis of such systems. The two bromine atoms allow for sequential or one-pot double cross-coupling reactions with other aromatic or heteroaromatic boronic acids or organostannanes to create larger, well-defined oligomers or polymers with extended conjugation.

While the synthesis of extended π-systems from various dibromothiophenes is a well-established strategy, specific examples that utilize this compound as the central core or as a repeating unit could not be located in the reviewed literature. The electronic properties of the resulting system would be influenced by the combination of the thiophene ring and the electron-withdrawing 4-chlorophenyl group.

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Methodologies

A significant trend in the synthesis of halogenated thiophenes is the move towards green chemistry principles to minimize environmental impact and enhance efficiency. nih.govrsc.org Research is focused on replacing hazardous reagents and solvents with safer, more sustainable alternatives.

Key developments include:

Use of Greener Solvents: Ethanol is being explored as an environmentally friendly solvent, replacing toxic and halogenated solvents traditionally used in thiophene (B33073) synthesis. nih.govnih.gov The use of deep eutectic solvents and ionic liquids is also being investigated as a green alternative to classical organic solvents. rsc.org

Metal-Free Synthesis: To circumvent the toxicity and cost associated with heavy metals, metal-free synthetic routes are gaining traction. nih.gov Strategies include the use of elemental sulfur or potassium sulfide (B99878) as the sulfur source and employing controlled reaction conditions to achieve cyclization. nih.govrsc.orgorganic-chemistry.org

Novel Halogen Sources: Environmentally benign methods are being developed that use simple, inexpensive, and readily available inorganic reagents like sodium halides (e.g., table salt) as the source of electrophilic halogens in the presence of catalysts like copper(II) sulfate. researchgate.netnih.govnih.gov This approach avoids harsher halogenating agents.

Energy Efficiency: Methodologies that operate under mild reaction conditions, such as lower temperatures and shorter reaction times, are being prioritized to reduce energy consumption. nih.govnih.gov Solvent-free approaches and microwave-assisted synthesis are also being explored to improve the green character and efficiency of the process. rsc.orgrsc.org

rsc.orgnih.govnih.govnih.govrsc.orgorganic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.netgoogle.comExploration of Novel Reactivity Modes and Multi-Component Reactions

The two bromine atoms in 3,5-Dibromo-2-(4-chlorophenyl)thiophene are key to its synthetic versatility, acting as anchor points for introducing new functional groups, primarily through cross-coupling reactions. researchgate.net Future research is aimed at discovering more efficient and selective ways to functionalize this and similar scaffolds.

Selective Cross-Coupling: A significant area of research is the development of highly regioselective cross-coupling reactions (like Suzuki-Miyaura and Stille couplings), which allow for the stepwise and controlled substitution of the bromine atoms. acs.orgpsu.edunih.gov This control is crucial for building complex, unsymmetrical molecules. For dibromothiophenes, achieving selectivity can be challenging, but appropriate experimental conditions, such as catalyst choice and temperature, can be designed to favor substitution at a specific position (e.g., C-5 over C-3). psu.edu

Multi-Component Reactions (MCRs): MCRs are a powerful emerging trend where three or more reactants are combined in a single step to form a complex product. nih.govbeilstein-journals.orgorganic-chemistry.org This approach is highly efficient, reduces waste, and allows for the rapid generation of diverse molecular libraries. researchgate.netbeilstein-journals.org The application of MCRs, such as the Gewald reaction, to create novel thiophene derivatives is an active area of investigation, offering a streamlined alternative to traditional multi-step syntheses. nih.govrsc.org

Direct C-H Arylation: Another advanced strategy is the direct C-H arylation of thiophenes, which bypasses the need for pre-halogenation of the thiophene ring, thus offering a more atom-economical route to substituted thiophenes. organic-chemistry.org

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new materials. researchgate.netresearchgate.net By simulating molecular properties, researchers can predict the performance of materials before undertaking costly and time-consuming synthesis.

Predicting Optoelectronic Properties: DFT and Time-Dependent DFT (TD-DFT) are used to calculate key electronic and optical properties, such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. researchgate.netresearchgate.netacs.org These calculations help in understanding structure-property relationships and pre-screening candidates for applications in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com

Virtual Screening and Design: Computational models allow for the virtual screening of large libraries of potential derivatives. By systematically modifying the structure of this compound in silico (e.g., by changing substituents), scientists can identify modifications that are most likely to yield desired properties. acs.orgmdpi.com For instance, DFT calculations can guide the design of molecules with optimized charge transport characteristics or specific light-emitting colors. researchgate.netacs.org

Methodology Refinement: Research is also ongoing to refine computational methods to improve the accuracy of predictions. Studies compare different functionals and basis sets to determine the most reliable computational protocol for specific classes of molecules, with the B3LYP functional often being recommended for fused thiophenes. researchgate.netresearchgate.netdoaj.org

researchgate.netresearchgate.netacs.orgacs.orgmdpi.comresearchgate.netmdpi.comRational Design and Synthesis of Derivatives for Specific Advanced Material Applications

The ultimate goal of the aforementioned research directions is the rational design and synthesis of novel thiophene derivatives with properties fine-tuned for specific, high-value applications. researchgate.netgoogle.com The versatility of the this compound core allows it to be incorporated into a wide range of functional materials.

Organic Electronics: This is a primary application area for thiophene-based materials. google.comjuniperpublishers.combeilstein-journals.org By strategically replacing the bromine atoms with various π-conjugated groups, researchers can create materials for:

Organic Field-Effect Transistors (OFETs): Fused thiophene structures are known to enhance intermolecular interactions and charge mobility, making them excellent candidates for the active layer in OFETs. researchgate.netbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used as emitters, charge transport materials, or host materials in OLEDs. nih.govbeilstein-journals.org By designing donor-π-acceptor (D-π-A) structures, the emission color and efficiency can be precisely controlled. beilstein-journals.org

Organic Photovoltaics (OPVs): Thiophene-based molecules and polymers are extensively used as donor materials in the active layer of organic solar cells due to their strong light absorption and good charge transport properties. mdpi.com

Nonlinear Optical (NLO) Materials: Thiophene rings are more effective at conjugation than benzene (B151609) rings, leading to materials with significantly enhanced second-order molecular hyperpolarizability (β). psu.edu This makes thiophene derivatives promising for applications in telecommunications and optical data processing. psu.edu

Sensors and Electrodes: Functionalized thiophenes can be designed for use in chemical sensors or as components of advanced electrode materials for energy storage devices like pseudocapacitors. rsc.org For example, a thiophene monomer was specifically designed to fabricate binder-free, stable composite electrodes. rsc.org

The ability to rationally design molecules from the ground up, guided by computational predictions and enabled by novel synthetic methods, represents the future of materials science, with compounds like this compound serving as a key platform for innovation. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.